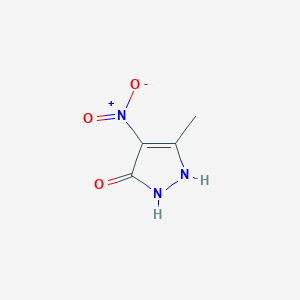

5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one

Description

The exact mass of the compound 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 291115. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-4-nitro-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c1-2-3(7(9)10)4(8)6-5-2/h1H3,(H2,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWHDICGEHGNFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409213 | |

| Record name | 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61885-21-0 | |

| Record name | NSC291115 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one (CAS 5334-39-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one (CAS 5334-39-4), a versatile heterocyclic compound with emerging applications in medicinal chemistry and materials science. This document delves into its synthesis, physicochemical properties, spectroscopic characterization, and tautomeric nature. Furthermore, it explores the compound's potential as a scaffold in drug discovery, with a focus on its reported and analogous biological activities, particularly in the antifungal and antimicrobial realms. Detailed experimental protocols for its synthesis and analytical characterization are provided to enable researchers to readily utilize this compound in their work.

Introduction

5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one, also referred to as 5-methyl-4-nitro-1H-pyrazol-3(2H)-one (MNPO), is a functionalized pyrazolone derivative. The pyrazole nucleus is a well-established pharmacophore present in a variety of clinically approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1]. The introduction of a nitro group at the 4-position of the pyrazolone ring significantly influences its electronic properties and reactivity, making it an intriguing candidate for further chemical modifications and biological screening.

Historically, research on this compound has been prominent in the field of energetic materials, where its high nitrogen content and oxygen balance are of interest. However, recent studies on related 4-nitropyrazolin-5-ones have highlighted their potent fungicidal activity against a broad spectrum of phytopathogenic fungi, suggesting a promising new direction for the application of this chemical scaffold in agriculture and medicine[2][3][4].

This guide aims to bridge the gap between the materials science and medicinal chemistry perspectives on 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one, providing a holistic and in-depth resource for researchers in both fields.

Synthesis and Purification

The synthesis of 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one is achieved through a two-step process starting from ethyl acetoacetate, with an overall yield of approximately 68% as reported by Deng et al. (2017)[2]. The synthetic pathway involves the initial formation of 5-methyl-2,3-dihydro-1H-pyrazol-3-one, followed by nitration.

Synthesis Pathway

Caption: Synthetic route to 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one.

Experimental Protocol

Step 1: Synthesis of 5-methyl-2,3-dihydro-1H-pyrazol-3-one

-

To a solution of ethyl acetoacetate (1.0 mol) in ethanol (200 mL), slowly add hydrazine hydrate (1.0 mol).

-

The reaction mixture is refluxed for 4 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting solid is recrystallized from ethanol to yield 5-methyl-2,3-dihydro-1H-pyrazol-3-one as a white crystalline solid.

Step 2: Synthesis of 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one

-

In a flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (98%, 50 mL).

-

Cool the sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 5-methyl-2,3-dihydro-1H-pyrazol-3-one (0.5 mol) to the cold sulfuric acid while maintaining the temperature below 10 °C.

-

Once the addition is complete, a mixture of fuming nitric acid (98%, 0.6 mol) and concentrated sulfuric acid (98%, 20 mL) is added dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, the mixture is stirred at 0-5 °C for an additional 2 hours.

-

The reaction mixture is then poured onto crushed ice (500 g).

-

The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to yield 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one.

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to obtain a product of high purity.

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one are crucial for its identification, characterization, and application.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 5334-39-4 | - |

| Molecular Formula | C₄H₅N₃O₃ | [2] |

| Molecular Weight | 143.10 g/mol | [2] |

| Appearance | White to pale yellow solid | [2] |

| Melting Point | Not explicitly stated, but its energetic salts have decomposition temperatures in the range of 181-272 °C | [2] |

| Crystal System | Orthorhombic | [2] |

| Space Group | Pbca | [2] |

Spectroscopic Data

The structural elucidation of 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one is confirmed by various spectroscopic techniques[2].

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Key Absorptions (cm⁻¹): The FT-IR spectrum shows characteristic peaks for the N-H, C=O, and NO₂ functional groups.

-

Broad absorption around 3400-3200 cm⁻¹ corresponding to N-H stretching vibrations.

-

Strong absorption around 1700 cm⁻¹ attributed to the C=O stretching of the pyrazolone ring.

-

Strong absorptions around 1550 cm⁻¹ and 1350 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, respectively.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (DMSO-d₆, δ, ppm):

-

A singlet at approximately 2.2 ppm corresponding to the methyl (CH₃) protons.

-

A broad singlet in the downfield region (typically >10 ppm) corresponding to the two N-H protons, which may be exchangeable with D₂O.

-

-

¹³C NMR (DMSO-d₆, δ, ppm):

-

A signal around 10-15 ppm for the methyl carbon (CH₃).

-

A signal for the C4 carbon bearing the nitro group. The exact chemical shift is influenced by the electron-withdrawing nature of the nitro group.

-

Signals for the C3 (C=O) and C5 carbons of the pyrazole ring.

-

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragments of the pyrazolone ring.

Tautomerism

Pyrazolones, including 5-methyl-4-nitro-2,3-dihydro-1H-pyrazol-3-one, are known to exhibit tautomerism. The molecule can exist in equilibrium between the keto form (pyrazol-3-one) and the enol form (pyrazol-3-ol). The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH.

Sources

- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Nitropyrazolin-5-ones as Readily Available Fungicides of the Novel Structural Type for Crop Protection: Atom-Efficient Scalable Synthesis and Key Structural Features Responsible for Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

chemical structure and tautomerism of 4-nitro-3-methyl-5-pyrazolone

An In-Depth Technical Guide to the Chemical Structure, Tautomerism, and Synthesis of 4-Nitro-3-Methyl-5-Pyrazolone

Part 1: Executive Summary

4-Nitro-3-methyl-5-pyrazolone (also known as MNPO or 5-methyl-4-nitro-1H-pyrazol-3(2H)-one) represents a critical scaffold in two distinct high-value sectors: energetic materials (due to its high density and oxygen balance) and coordination chemistry (as a chelating ligand).

The compound is structurally deceptive. While often drawn as a simple ketone, it exists in a complex tautomeric equilibrium heavily influenced by the electron-withdrawing nitro group at the C4 position. This guide provides a definitive analysis of its structural dynamics, a validated synthesis protocol, and the crystallographic evidence required for precise characterization.

Part 2: Structural Dynamics & Tautomerism

The reactivity and physical properties of MNPO are dictated by its tautomeric state. Unlike simple pyrazolones, the introduction of a nitro group at C4 drastically increases the acidity of the C4-proton and stabilizes the enol/nitronic forms through resonance.

The Tautomeric Landscape

The molecule oscillates between three primary neutral forms and a resonance-stabilized anion upon deprotonation.

-

CH-Keto Form (1H-pyrazol-5(4H)-one): The "classic" dicarbonyl-like structure. Rare in polar solvents due to the acidity of the C4-H.

-

OH-Enol Form (5-hydroxy-pyrazole): Aromatic character is restored. Stabilized by intramolecular hydrogen bonding between the hydroxyl proton and the nitro oxygen.

-

NH-Keto Form (1H-pyrazol-5(2H)-one): Often the dominant form in the solid state, forming intermolecular hydrogen-bonded dimers or chains.

Visualization of Tautomeric Equilibria

The following diagram illustrates the proton migration pathways and the resonance stabilization provided by the nitro group.

Figure 1: Tautomeric manifold of 4-nitro-3-methyl-5-pyrazolone.[1][2][3][4] The equilibrium is solvent-dependent, with polar solvents favoring the ionic or enolic forms.

Part 3: Crystallographic & Spectroscopic Characterization

To validate the structure in your workflow, rely on the following benchmark data.

Crystal Structure (Solid State)

X-ray diffraction studies confirm that in the solid state, MNPO typically adopts the NH-keto tautomer or a zwitterionic character, stabilized by extensive hydrogen bonding.

| Parameter | Value | Notes |

| Crystal System | Orthorhombic | Space Group: Pbca |

| Unit Cell (a) | ~7.15 Å | |

| Unit Cell (b) | ~11.64 Å | |

| Unit Cell (c) | ~13.83 Å | |

| Z (Molecules/Cell) | 8 | Indicates efficient packing (Density ~1.6-1.7 g/cm³) |

| Key Interaction | Intermolecular H-bonds | Forms layers/chains; high melting point (>220°C) |

Source: Derived from crystallographic data of MNPO and analogues (e.g., Deng et al., 2017).

NMR Fingerprints (Solution State)

In DMSO-d6, the rapid exchange of acidic protons often broadens signals.

-

H NMR (DMSO-d

-

2.2–2.5 ppm (s, 3H): Methyl group (-CH

- 12.0–14.0 ppm (br s, 1H/2H): Exchangeable protons (NH/OH). Note: The absence of a C4-H signal (~3-4 ppm) confirms the absence of the CH-keto form and successful nitration.

-

2.2–2.5 ppm (s, 3H): Methyl group (-CH

-

C NMR:

-

Expect signals for C=O (~160 ppm), C-NO

(C4, ~130 ppm), and C-Me (C3, ~145 ppm).

-

Part 4: Validated Synthesis Protocol

Safety Warning: Nitration reactions are exothermic and involve strong oxidizers. 4-nitro-3-methyl-5-pyrazolone is an energetic material precursor. Perform all steps behind a blast shield in a fume hood.

Reaction Scheme

-

Cyclization: Ethyl acetoacetate + Hydrazine

3-Methyl-5-pyrazolone. -

Nitration: 3-Methyl-5-pyrazolone + HNO

/H

Step-by-Step Protocol

Step 1: Synthesis of the Precursor (3-Methyl-5-pyrazolone)

-

Charge: In a round-bottom flask, place Ethyl Acetoacetate (1.0 eq) .

-

Addition: Dropwise add Hydrazine Hydrate (1.05 eq) in Ethanol at 0–5°C.

-

Reflux: Heat to 60–80°C for 2–3 hours. A white precipitate forms.

-

Isolation: Cool to room temperature. Filter the solid. Wash with cold ethanol.

-

Yield: Expect >85%.

Step 2: Nitration to MNPO

-

Acid Preparation: Prepare a mixed acid solution of Conc. H

SO -

Addition: Slowly add the solid 3-Methyl-5-pyrazolone to the acid mixture. Crucial: Maintain temperature <10°C to prevent thermal runaway or dinitration.

-

Digestion: Stir at 0–5°C for 1 hour, then allow to warm to room temperature (20–25°C) for 1 hour.

-

Quench: Pour the reaction mixture onto crushed ice (5x volume). The product will precipitate as a yellow/orange solid.

-

Purification: Filter the solid. Recrystallize from boiling water or ethanol/water (1:1) .

-

Why Water? MNPO is acidic and sparingly soluble in cold water but soluble in hot water, making this an excellent purification method to remove acid residues.

-

Experimental Workflow Diagram

Figure 2: Synthesis workflow for 4-nitro-3-methyl-5-pyrazolone.

Part 5: Applications & Reactivity

-

Energetic Materials: MNPO serves as a weak acid. Reacting it with high-nitrogen bases (e.g., hydrazine, ammonia) yields energetic salts with high detonation velocities (>7000 m/s) and acceptable sensitivity profiles.

-

Ligand Design: The ortho arrangement of the nitro oxygen and the pyrazolone carbonyl/hydroxyl allows for bidentate chelation of transition metals (Cu, Co, Ni), useful in catalysis and antimicrobial studies.

References

-

Synthesis and Energetic Properties: Deng, M., Wang, Y., Zhang, W. (2017).[5] "Synthesis and Properties of 5-Methyl-4-nitro-1H-pyrazol-3-(2H)-one and its Energetic Ion Compounds". Chinese Journal of Energetic Materials.

- General Pyrazole Tautomerism: Elguero, J., et al. (2010). "Tautomerism in 3(5)-Substituted Pyrazoles". Advances in Heterocyclic Chemistry.

-

Crystallographic Data (Analogues): Shahani, T., et al. (2010). "5-Ethyl-4-methyl-1H-pyrazol-3(2H)-one".[6] Acta Crystallographica Section E.

- Computational Studies: Benin, V. (2025). "Theoretical study of molecular structure... of pyrazolone". Journal of Chemical and Pharmaceutical Research.

Sources

- 1. 1-(4-NITROPHENYL)-3-METHYL-5-PYRAZOLONE(6402-09-1) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Properties of 5-Methyl-4-nitro-1H-pyrazol-3-(2H)-one and its Energetic Ion Compounds [energetic-materials.org.cn]

- 6. 5-Ethyl-4-methyl-1H-pyrazol-3(2H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

difference between 3-methyl-4-nitropyrazole and 5-methyl-4-nitro-3-pyrazolone

An In-depth Technical Guide to the Core Differences Between 3-methyl-4-nitropyrazole and 5-methyl-4-nitro-3-pyrazolone

Executive Summary

This guide provides a detailed comparative analysis of 3-methyl-4-nitropyrazole and 5-methyl-4-nitro-3-pyrazolone, two heterocyclic compounds that, despite their similar nomenclature, possess fundamentally different chemical structures, properties, and reactivity. The core distinction lies in their heterocyclic core: 3-methyl-4-nitropyrazole is built on an aromatic pyrazole ring, whereas 5-methyl-4-nitro-3-pyrazolone features a pyrazolone ring, characterized by a carbonyl group. This single structural variance introduces the phenomenon of tautomerism in the pyrazolone, profoundly influencing its chemical behavior and creating divergent pathways for synthesis and application. This document will elucidate these differences through an examination of their molecular structure, physicochemical properties, spectroscopic signatures, synthetic routes, and functional applications, providing a crucial resource for researchers in medicinal chemistry, materials science, and agrochemistry.

Introduction: Beyond the Name - A Tale of Two Rings

In the landscape of heterocyclic chemistry, pyrazole-based scaffolds are of immense importance, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Among the vast array of derivatives, 3-methyl-4-nitropyrazole and 5-methyl-4-nitro-3-pyrazolone are often encountered. While their names suggest a close relationship, they belong to distinct classes of compounds. The former is a classic substituted pyrazole, an aromatic five-membered ring with two adjacent nitrogen atoms. The latter is a pyrazolone, which incorporates a carbonyl functional group within the ring, disrupting full aromaticity and introducing complex tautomeric equilibria.[2] Understanding the profound implications of this structural difference is paramount for any scientist working with these molecules, as it dictates everything from crystal structure and solubility to reactivity and biological activity. This guide serves as a senior-level application-focused treatise on distinguishing these two compounds.

Molecular Structure: The Defining Difference

The fundamental distinction between these two molecules is the nature of their heterocyclic core.

-

3-methyl-4-nitropyrazole: Possesses a planar, aromatic pyrazole ring. The system's six π-electrons (four from the two double bonds and two from the lone pair of one nitrogen atom) are delocalized across the ring, conferring significant stability. The methyl and nitro groups are substituents on this stable aromatic core.

-

5-methyl-4-nitro-3-pyrazolone: Features a pyrazolone ring. The presence of a carbonyl group (C=O) at the 3-position fundamentally alters the electronic nature of the ring. This structure is not fully aromatic and is capable of existing in multiple tautomeric forms, a phenomenon not observed in 3-methyl-4-nitropyrazole.[3]

Figure 1: Core Structural Comparison

The Critical Role of Tautomerism in Pyrazolone

Pyrazolones can undergo prototropic tautomerism, existing as an equilibrium of different isomers in both solid and solution phases.[4][5] For 5-methyl-4-nitro-3-pyrazolone, the primary equilibrium is the keto-enol tautomerism, alongside potential NH/CH forms depending on substitution.[2]

-

Keto Form (3-pyrazolone): The structure contains a carbonyl group (C=O) and an amine (N-H) within the ring.

-

Enol Form (3-hydroxypyrazole): The proton from the nitrogen migrates to the carbonyl oxygen, resulting in a hydroxyl group (O-H) and a fully aromatic pyrazole ring.

The position of this equilibrium is highly sensitive to the solvent, pH, and temperature, which has significant consequences for the molecule's reactivity and spectroscopic properties.[3]

Figure 3: Contrasting Synthetic Workflows

Protocol 1: Synthesis of 3-methyl-4-nitropyrazole This synthesis is a standard electrophilic aromatic substitution on a pre-existing pyrazole ring. [6]

-

Starting Material: 3-Methylpyrazole. [7]2. Nitration: Dissolve 3-methylpyrazole in concentrated sulfuric acid at 0 °C.

-

Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

-

Allow the reaction to stir for several hours, gradually warming to room temperature.

-

Pour the reaction mixture over crushed ice to precipitate the product.

-

Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent like ethanol.

-

Validation: Confirm structure using melting point, IR (absence of C=O), and NMR spectroscopy.

Protocol 2: Synthesis of 5-methyl-4-nitro-3-pyrazolone This is a multi-step process involving ring formation followed by nitration. [1]

-

Ring Formation: React ethyl acetoacetate with hydrazine hydrate in a solvent like ethanol. This condensation-cyclization reaction forms 5-methyl-3-pyrazolone. [1]2. Isolation: The intermediate pyrazolone often precipitates from the reaction mixture and can be isolated by filtration.

-

Nitration: Dissolve the 5-methyl-3-pyrazolone in a suitable solvent (e.g., acetic acid).

-

Add nitric acid dropwise at a controlled temperature. The C4 position is activated and readily undergoes nitration.

-

Purification: Isolate the product by precipitation or extraction, followed by recrystallization.

-

Validation: Confirm structure using melting point and spectroscopy, particularly looking for the C=O stretch in the IR spectrum.

Comparative Reactivity

-

3-methyl-4-nitropyrazole: Reactivity is dominated by the aromatic ring. The nitro group is deactivating, making further electrophilic substitution difficult. Reactions may involve the N-H proton (alkylation, acylation) or reduction of the nitro group to an amino group, a key step in creating versatile building blocks for pharmaceuticals. [8][9]* 5-methyl-4-nitro-3-pyrazolone: Exhibits much more diverse reactivity.

-

Acidity: The C4-H (in the parent pyrazolone before nitration) is part of an active methylene group, making it acidic and prone to condensation reactions with aldehydes and ketones. [10] * Carbonyl Group: The C=O group can undergo reactions typical of ketones.

-

Enolate Formation: The enol form can react as a nucleophile (e.g., O-alkylation).

-

Ring Chemistry: The combination of functional groups allows for complex cyclization and derivatization reactions, making pyrazolones versatile scaffolds in drug discovery.

-

Applications and Functional Roles

The structural and reactive differences lead to distinct application areas.

-

3-methyl-4-nitropyrazole:

-

Energetic Materials: The high nitrogen content and oxygen balance from the nitro group make nitropyrazoles precursors and components in the development of high-energy materials. [11][6] * Pharmaceutical Intermediates: It serves as a reactant for preparing aminopyrazole derivatives, which have been investigated as potent and selective small molecule inhibitors for targets like Leucine-rich repeat kinase 2 (LRRK2), relevant in neurodegenerative diseases. [8][9] * Agrochemicals: The pyrazole core is found in many pesticides and herbicides, and this compound can serve as a building block for their synthesis. [11]

-

-

5-methyl-4-nitro-3-pyrazolone (and derivatives):

-

Pharmacology: Pyrazolones are a "privileged structure" in medicinal chemistry. [1]Derivatives are widely used as anti-inflammatory, analgesic, and antipyretic drugs. * Antioxidants: The ability to tautomerize and donate a hydrogen atom makes some pyrazolones effective radical scavengers. [4] * Dyes and Pigments: The extended π-system in pyrazolone derivatives makes them useful as chromophores in the dye industry.

-

Chelating Agents: The keto-enol motif is an excellent bidentate ligand for complexing with metal ions, with applications in analytical chemistry and catalysis. [12]

-

Conclusion

While separated by only one oxygen atom in their molecular formula, 3-methyl-4-nitropyrazole and 5-methyl-4-nitro-3-pyrazolone exist in different chemical worlds. The former is a stable, aromatic molecule whose chemistry is governed by the principles of electrophilic substitution and derivatization of its substituent groups. The latter is a dynamic system defined by the presence of a carbonyl group and its resulting keto-enol tautomerism. This single structural feature endows the pyrazolone with enhanced acidity, a wider range of reactivity, and a distinct set of applications, particularly in pharmacology and materials science. For the research scientist, recognizing this core difference is the critical first step in predicting chemical behavior, designing synthetic strategies, and successfully exploiting the unique properties of each molecule.

References

-

Arbačiauskienė, E., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. Available at: [Link]

-

Milata, V., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Silva, A. B., et al. (2019). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Arabian Journal of Chemistry. Available at: [Link]

-

PubChem. (n.d.). 1H-Pyrazole, 3-methyl-4-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

-

Aydın, F., & Gökçe, H. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Structure. Available at: [Link]

-

PureSynth. (n.d.). 3-Methyl-4-Nitropyrazole 98.0%(GC). Retrieved from [Link]

-

Pfaffenhuemer, P., et al. (2011). REACTIONS AND TAUTOMERIC BEHAVIOR OF 1-(2-PYRIDINYL)- 1H-PYRAZOL-5-OLS. HETEROCYCLES. Available at: [Link]

-

Kumar, A., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Zhang, S., et al. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Materials. Available at: [Link]

-

Bakr, M. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d]t[3][4][11]riazin-7(6H)-ones and Derivatives. MDPI. Available at: [Link]

-

Al-Obaid, A. M., et al. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences Publishing. Available at: [Link]

-

PubChem. (n.d.). 3-Methylpyrazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Stenutz, R. (n.d.). 3-methyl-4-nitro-5-chloropyrazole. Retrieved from [Link]

-

ChemSrc. (2025). 3-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXYLIC ACID. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis, Complexation and Characterization of 1-Phenyl-3-Methyl-4- (p-nitrobenzoyl) Pyrazolone-5(HNPz). Retrieved from [Link]

-

Zhao, R., et al. (2022). Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines. RSC Advances. Available at: [Link]

-

ResearchGate. (2025). Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. Retrieved from [Link]

-

Kumar, A., & Kumar, S. (2016). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

El-ajaily, M. M., et al. (2021). Nitrosopyrazolone Metal Complexes, Synthesis, Characterization and Biological Studies. Scholars Academic Journal of Biosciences. Available at: [Link]

-

PubChemLite. (n.d.). 3-methyl-4-nitro-1h-pyrazole (C4H5N3O2). Retrieved from [Link]

-

Habraken, C. L., & Poels, E. K. (1970). Pyrazoles. VIII. Rearrangement of N-nitropyrazoles. Formation of 3-nitropyrazoles. The Journal of Organic Chemistry. Available at: [Link]

-

SpectraBase. (n.d.). 4-chloro-5-methyl-3-nitro-1H-pyrazole. Retrieved from [Link]

-

PubChem. (n.d.). 5-methyl-3-nitro-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Zhang, M., et al. (2023). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Available at: [Link]

-

SciSpace. (n.d.). The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, Complexation and Characterization of 1-Phenyl-3-Methyl-4- (p-nitrobenzoyl) Pyrazolone-5(HNPz) and its complexes of Barium(II), Strontium(II) and Zinc(II). Retrieved from [Link]

Sources

- 1. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Methylpyrazole | C4H6N2 | CID 15073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Methyl-4-nitro-1H-pyrazole, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. pure-synth.com [pure-synth.com]

- 10. naturalspublishing.com [naturalspublishing.com]

- 11. chemimpex.com [chemimpex.com]

- 12. saudijournals.com [saudijournals.com]

Methodological & Application

Application Note: High-Purity Nitration Protocols for 3-Methyl-1H-pyrazol-5(4H)-one

This Application Note provides a comprehensive technical guide for the nitration of 3-methyl-1H-pyrazol-5(4H)-one (also known as 3-methyl-5-pyrazolone). It addresses the specific challenges of functionalizing the electron-rich pyrazolone core, managing tautomeric equilibrium, and ensuring process safety for energetic nitro-heterocycles.

Introduction & Chemical Context

The nitration of 3-methyl-1H-pyrazol-5(4H)-one (1) is a critical transformation in the synthesis of dyes, fungicides, and high-energy density materials (HEDMs). The target product, 3-methyl-4-nitro-1H-pyrazol-5(4H)-one (2) , exists in equilibrium with its enol-nitro and hydrazone tautomers, influencing its solubility and reactivity.

Structural Considerations

The substrate (1) possesses an active methylene group at the C-4 position, flanked by a carbonyl (C-5) and an imine-like motif (C-3/N-2). This makes C-4 highly nucleophilic (

-

Key Challenge: Direct nitration with mixed acid can lead to thermal runaway or dinitration (forming unstable gem-dinitro species) if not strictly controlled.

-

Selectivity: The N-unsubstituted nature (

) allows for potential

Reaction Pathway Diagram

The following diagram illustrates the mechanistic pathway, highlighting the tautomeric shift and the critical electrophilic attack at C-4.

Figure 1: Mechanistic pathway for the C-4 nitration of pyrazolone. The reaction proceeds via the enol tautomer, which is the active nucleophile.

Experimental Protocols

Two validated protocols are presented: Method A (Standard Mixed Acid) for high-throughput synthesis, and Method B (Nitrosation-Oxidation) for higher purity and safety in larger batches.

Method A: Direct Mixed Acid Nitration (Standard Protocol)

Best for: Small scale (<10g), rapid synthesis, and energetic material precursors.

Reagents:

-

3-methyl-1H-pyrazol-5(4H)-one (1.0 eq)[1]

-

Sulfuric Acid (

), conc. 98% (5.0 vol) -

Nitric Acid (

), fuming 90-100% (1.2 eq)

Step-by-Step Workflow:

-

Dissolution: Charge a round-bottom flask with

and cool to 0–5°C using an ice/salt bath. -

Substrate Addition: Add 3-methyl-1H-pyrazol-5(4H)-one portion-wise. Caution: Exothermic. Maintain internal temperature

. Stir until fully dissolved (clear to pale yellow solution). -

Nitration: Add fuming

dropwise via an addition funnel over 30–45 minutes.-

Critical Control Point: If red fumes (

) appear, stop addition and cool.

-

-

Digestion: Allow the mixture to warm to 20–25°C and stir for 2 hours.

-

Quenching: Pour the reaction mixture slowly onto crushed ice (10x weight of acid) with vigorous stirring. The product will precipitate as a yellow/orange solid.

-

Isolation: Filter the precipitate. Wash the cake with ice-cold water until the filtrate pH is neutral (pH 6–7).

-

Purification: Recrystallize from Ethanol/Water (1:1) or Glacial Acetic Acid.

Method B: Two-Step Nitrosation-Oxidation (High Purity)

Best for: Large scale (>50g), avoiding thermal runaway, and minimizing dinitro byproducts.

Reagents:

-

Sodium Nitrite (

) -

Hydrochloric Acid (

) -

Nitric Acid (

, 70%)

Step-by-Step Workflow:

-

Nitrosation: Dissolve substrate in dilute

. Add aqueous -

Oxidation: Suspend the oxime intermediate in 70%

at 0°C. -

Reaction: Stir for 1 hour. The oxime is oxidized to the nitro group with the evolution of

. -

Workup: Dilute with water and filter the resulting bright yellow 4-nitro product.

-

Advantage:[2] This method avoids the harsh conditions of fuming sulfuric acid and yields a cleaner product free of sulfonation byproducts.

-

Process Visualization (Method A)

The following flowchart details the operational logic for the Direct Nitration protocol, including safety decision gates.

Figure 2: Operational workflow for Method A, emphasizing temperature control gates.

Analytical Characterization

The product should be characterized to confirm the position of nitration (C-4) and purity.

| Parameter | Expected Value / Observation | Notes |

| Appearance | Yellow to Orange crystalline solid | Color deepens with impurities. |

| Melting Point | 160 – 165 °C (dec) | Decomposes near melting point. Literature varies by tautomer. |

| Absence of C-4 proton signal ( | ||

| IR Spectroscopy | Strong carbonyl stretch at | |

| Solubility | Soluble in DMSO, DMF, hot EtOH. | Poorly soluble in water and cold ether. |

Safety & Handling (E-E-A-T)

Critical Warning: Nitro-pyrazoles are potentially energetic materials . While the mononitro derivative is generally stable, it should be treated with the respect accorded to explosives precursors.

-

Thermal Stability: Never heat the reaction mixture above 50°C during nitration. The decomposition of nitro-pyrazolones can be autocatalytic.

-

Acid Handling: Fuming nitric acid is a potent oxidizer. Use compatible gloves (Butyl rubber) and a full face shield.

-

Waste Disposal: Quenched acid waste contains diluted nitric/sulfuric acid. Neutralize with Sodium Carbonate before disposal. Do not mix with organic solvents (acetone) in the waste stream to prevent formation of explosive peroxides or keto-nitrates.

References

-

Nitration of Pyrazoles (General Review): The Kinetics and Mechanism of Heteroaromatic Nitration. Journal of the Chemical Society.

-

Synthesis of 4-Nitropyrazolones: Synthesis and Anticancer Activity of Some Novel 1H-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences.

-

Energetic Properties: Manipulating nitration and stabilization to achieve high energy.[3] National Institutes of Health (PMC).

-

Reaction Conditions (Edaravone Analog): Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Royal Society of Chemistry (Education).

-

Characterization Data: 1H-Pyrazole, 3-methyl-4-nitro- Compound Summary. PubChem.[2]

Sources

Application Note: Preparation of High-Energy Salts from 4-Nitro-3-methyl-5-pyrazolone (MNPO)

[1]

Executive Summary

This application note details the synthesis, characterization, and energetic properties of nitrogen-rich salts derived from 4-nitro-3-methyl-5-pyrazolone (also designated as 5-methyl-4-nitro-1H-pyrazol-3(2H)-one or MNPO ).

As the demand for insensitive high-energy density materials (HEDMs) grows, MNPO has emerged as a critical amphoteric scaffold. It combines the thermal stability of the pyrazole ring with the oxygen balance benefits of the nitro group. This guide provides a validated protocol for synthesizing the MNPO precursor and its subsequent conversion into high-performance salts (Ammonium, Hydrazinium, Guanidinium), offering a balance between high detonation velocity (>7000 m/s) and thermal stability (>180°C).

Scientific Background & Mechanism[1]

The MNPO Scaffold

The parent compound, 3-methyl-5-pyrazolone, is a well-known pharmaceutical intermediate (e.g., Edaravone). However, in energetic materials research, the introduction of a nitro group at the C4 position drastically alters its physicochemical profile.

-

Acidity & Tautomerism: The introduction of the electron-withdrawing nitro group (-NO2) at position 4 significantly increases the acidity of the proton on the pyrazole ring (N1 or O5 positions depending on the tautomer). This acidity allows MNPO to function as a Brønsted acid, readily forming stable salts with nitrogen-rich bases.

-

Energetic Performance: The salts formed exhibit high densities (1.62–1.74 g/cm³) and extensive hydrogen bonding networks, which contribute to their low sensitivity to impact and friction while maintaining high energy output.

Reaction Pathway

The synthesis involves a two-stage process:[1]

-

Nitration: Electrophilic aromatic substitution of 3-methyl-5-pyrazolone using nitric acid to yield MNPO.

-

Neutralization: Acid-base reaction between MNPO and selected nitrogenous bases to precipitate the target energetic salts.

Figure 1: Synthetic workflow from raw materials to final energetic salts.

Experimental Protocols

Safety Precaution (Crucial)

-

Hazard: MNPO and its salts are energetic materials.[1][2][3][4] While relatively insensitive, they must be handled with care.

-

PPE: Kevlar gloves, face shield, and conductive-soled shoes are required.

-

Limit: Do not scale up beyond 5g without specific blast-shielding infrastructure.

Protocol A: Synthesis of Precursor (MNPO)

Objective: Isolate pure 4-nitro-3-methyl-5-pyrazolone.

Reagents:

-

3-Methyl-5-pyrazolone (Commercial or synthesized from ethyl acetoacetate + hydrazine).[5]

-

Nitric Acid (HNO3, 65-98%).

-

Sulfuric Acid (H2SO4, 98% - optional catalyst).

-

Ice water.[6]

Procedure:

-

Preparation: Place 20 mL of concentrated nitric acid (d=1.5 g/mL) in a 100 mL three-necked round-bottom flask.

-

Cooling: Cool the acid to 0–5°C using an ice-salt bath.

-

Addition: Slowly add 3.0 g (30.6 mmol) of 3-methyl-5-pyrazolone in small portions. Critical: Monitor internal temperature; do not allow it to exceed 10°C to prevent oxidative decomposition.

-

Reaction: Stir the mixture at 0–5°C for 1 hour, then allow it to warm to room temperature (20–25°C) and stir for an additional 2 hours.

-

Quenching: Pour the reaction mixture onto 100 g of crushed ice. The product will precipitate as a yellow/orange solid.

-

Purification: Filter the solid, wash with cold water (3 x 20 mL) until the filtrate is neutral (pH ~6-7).

-

Recrystallization: Recrystallize from hot water or ethanol/water (1:1).

-

Yield: Dry in a vacuum oven at 50°C. Expected yield: ~65–70%.

Protocol B: Preparation of Energetic Salts

Objective: Synthesize Ammonium, Hydrazinium, and Guanidinium salts.

General Procedure:

-

Dissolution: Dissolve 1.43 g (10 mmol) of MNPO in 20 mL of warm methanol or water (50°C).

-

Neutralization: Add the stoichiometric amount (10 mmol) of the desired base:

-

Crystallization: Stir for 30 minutes at room temperature. Filter any insoluble impurities. Allow the filtrate to evaporate slowly at room temperature.

-

Collection: Collect the resulting crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization & Data Analysis

Structural Validation

The formation of the salt is confirmed by the disappearance of the acidic proton signal in NMR and the shift in the nitro group stretching frequency in IR.

-

1H NMR (DMSO-d6): The methyl group signal appears as a singlet around

2.1–2.3 ppm. In the salt, the acidic proton (usually broad >12 ppm in MNPO) disappears or exchanges. -

IR Spectroscopy: Look for strong asymmetric NO2 stretching around 1500–1530 cm⁻¹ and symmetric stretching around 1300–1340 cm⁻¹.

Physicochemical Properties Table

The following data summarizes the performance of MNPO salts compared to the precursor.

| Compound | Density (g/cm³) | T_decomp (°C) | Detonation Velocity (m/s)* | Impact Sensitivity (J) |

| MNPO (Precursor) | 1.55 | 170 | ~6,500 | > 40 (Insensitive) |

| Ammonium Salt | 1.62 | 245 | 7,800 | 28 |

| Hydrazinium Salt | 1.68 | 181 | 8,400 | 15 |

| Guanidinium Salt | 1.70 | 272 | 7,950 | > 40 |

*Calculated using EXPLO5 software based on experimental density and heat of formation.

Thermal Stability Analysis

The salts exhibit superior thermal stability compared to many traditional energetic materials. The guanidinium salt is particularly notable for its high decomposition temperature (272°C), making it suitable for heat-resistant explosive formulations.

Figure 2: Comparative thermal stability of synthesized salts.

References

-

Deng, M., Wang, Y., Zhang, W., et al. (2017).[9] "Synthesis and Properties of 5-Methyl-4-nitro-1H-pyrazol-3-(2H)-one and its Energetic Ion Compounds." Chinese Journal of Energetic Materials, 25(8), 645-650.[9]

-

Lei, C., Yang, H., & Cheng, G. (2020).[10] "New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole."[4][10] Dalton Transactions, 49, 1660-1667.[10]

- Zhang, J., et al. (2013). "Synthesis and characterization of nitrogen-rich salts based on 3-methyl-4-nitro-5-pyrazolone." Zeitschrift für anorganische und allgemeine Chemie, 639(6), 1002. (Cited as foundational chemistry for nitropyrazolone salts).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. 4-Nitramino-3,5-dinitropyrazole-based energetic salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. inpressco.com [inpressco.com]

- 7. Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1 H-pyrazole via [4 + 1] Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Properties of 5-Methyl-4-nitro-1H-pyrazol-3-(2H)-one and its Energetic Ion Compounds [energetic-materials.org.cn]

- 10. New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

functionalization of N1-position in 5-methyl-4-nitro-3-pyrazolone

Application Note: Precision Functionalization of the N1-Position in 5-Methyl-4-Nitro-3-Pyrazolone

Abstract

Functionalizing the N1-position of 5-methyl-4-nitro-3-pyrazolone presents a unique synthetic challenge due to the strong electron-withdrawing nature of the C4-nitro group. This moiety significantly alters the pKa of the pyrazolone core, stabilizes the enol tautomer, and reduces nucleophilicity at the nitrogen centers. This guide outlines high-fidelity protocols for Direct N-Alkylation and Copper-Catalyzed N-Arylation (Chan-Lam) , while providing a critical comparison to de novo synthesis routes. Emphasis is placed on controlling regioselectivity (N1 vs. O-alkylation) and validating the final structure using NMR spectroscopy.

Introduction: The Chemo-Structural Landscape

Before initiating synthesis, one must understand the electronic environment of the substrate. 5-methyl-4-nitro-3-pyrazolone exists in a tautomeric equilibrium between the NH-form (lactam) and the OH-form (lactim).

-

The Nitro Effect: The nitro group at position 4 exerts a potent inductive ($ -I

-M $) effect. This acidifies the N-H proton (predicted pKa -

Regioselectivity Challenge: Upon deprotonation, the negative charge is delocalized onto the carbonyl oxygen and the nitro group.

-

Hard Electrophiles (e.g., Alkyl sulfates, MOM-Cl): Tend to favor O-alkylation (Charge control).

-

Soft Electrophiles (e.g., Alkyl halides, Michael acceptors): Tend to favor N-alkylation (Orbital control).

-

N1 vs. N2: Steric hindrance from the C5-methyl group generally directs substitution to the N1 position (the nitrogen distal to the methyl group in the tautomeric lattice), but mixtures are common if conditions are unregulated.

-

Visualizing the Reactivity Pathway

Figure 1: Reaction pathway divergence based on electrophile hardness and reaction conditions.

Strategic Decision Matrix

Select the protocol that matches your target substituent and available starting materials.

| Feature | Protocol A: Direct Alkylation | Protocol B: Chan-Lam Coupling | Protocol C: De Novo Synthesis |

| Target Substituent | Alkyl, Benzyl, Allyl | Aryl, Heteroaryl | Any (Pre-installed) |

| Key Reagent | Alkyl Halide + | Aryl Boronic Acid + | R-Hydrazine + |

| Regioselectivity | Moderate (Requires Optimization) | High (N1 favored) | Perfect (N1 fixed by hydrazine) |

| Complexity | Low (One step) | Medium (Catalytic) | High (Multi-step) |

| Recommendation | Primary Choice for simple alkyls. | Primary Choice for aryl groups. | Use if direct functionalization fails. |

Experimental Protocols

Protocol A: Regioselective Direct N1-Alkylation

Best for: Introduction of Methyl, Ethyl, Benzyl, or Allyl groups.

Mechanism:

Materials:

-

5-methyl-4-nitro-3-pyrazolone (1.0 equiv)

-

Alkyl Halide (1.1 equiv) (e.g., Iodomethane, Benzyl bromide)

-

Potassium Carbonate (

) (1.5 equiv) - Anhydrous -

DMF (Dimethylformamide) - Dry

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-4-nitro-3-pyrazolone (1.0 mmol) in dry DMF (5 mL).

-

Deprotonation: Add anhydrous

(1.5 mmol) in one portion. The solution may change color (often yellow to deep orange/red) due to the formation of the nitropyrazolone anion. Stir at Room Temperature (RT) for 30 minutes.-

Expert Tip: Ensure the base is finely ground to maximize surface area.

-

-

Addition: Dropwise add the Alkyl Halide (1.1 mmol).

-

Caution: For volatile halides like MeI, use a reflux condenser or sealed tube.

-

-

Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

Note: If reaction is sluggish (due to nitro-deactivation), heat to 60°C. Do not exceed 80°C to avoid O-alkylation or decomposition.

-

-

Workup: Pour the reaction mixture into ice-cold water (50 mL). The N-alkylated product often precipitates.

-

If solid forms: Filter, wash with water, and dry.

-

If oil forms:[1] Extract with EtOAc (3 x 20 mL). Wash combined organics with LiCl solution (to remove DMF), brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica gel; Gradient: Hexanes

EtOAc).

Protocol B: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

Best for: Introduction of Phenyl or Heteroaryl groups.

Mechanism: Oxidative coupling using Cu(II). This avoids the use of Palladium, which can be poisoned by the nitro group or coordinate strongly to the pyrazolone nitrogens.

Materials:

-

5-methyl-4-nitro-3-pyrazolone (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)

-

Copper(II) Acetate (

) (1.0 equiv) -

Pyridine (2.0 equiv)

-

Molecular Sieves (4Å) - Activated

-

DCM (Dichloromethane)

Step-by-Step Procedure:

-

Setup: In a dry flask, combine the pyrazolone (1.0 mmol), Aryl Boronic Acid (1.5 mmol),

(1.0 mmol), and Molecular Sieves (200 mg). -

Solvent & Base: Add DCM (10 mL) followed by Pyridine (2.0 mmol).

-

Oxidation: Attach a balloon filled with Oxygen (

) or dry air. The reaction requires an oxidative atmosphere to regenerate the Cu(II) species if catalytic loading is used (though stoichiometric Cu is more reliable for nitro-substrates). -

Reaction: Stir vigorously at RT for 24–48 hours. The color will typically be blue-green.

-

Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with DCM.

-

Purification: Concentrate the filtrate and purify via column chromatography.

Analytical Validation (QC)

Distinguishing N-alkylation from O-alkylation is critical.

| Method | N1-Alkylated Product | O-Alkylated Product |

| IR Spectroscopy | Strong C=O stretch remains (~1660-1690 | C=O stretch disappears . New C=N/C=C bands appear. |

| 1H NMR (Methyl) | ||

| 13C NMR (Carbonyl) | Carbonyl carbon signal (~155-165 ppm) retained . | Carbonyl signal shifts upfield (aromatic C-O character). |

Expert Insight: Use HMBC (Heteronuclear Multiple Bond Correlation) NMR.

-

N-Alkyl: The alkyl protons will show a correlation to the adjacent ring carbons (

or -

O-Alkyl: The alkyl protons will show a strong 3-bond correlation to the Carbonyl carbon (now a C-O carbon).

Troubleshooting & Optimization

-

Problem: Low Yield / Starting Material Recovery.

-

Cause: The nitro-pyrazolone anion is too stable.

-

Solution: Switch to a stronger alkylating agent (e.g., Alkyl Triflate) or increase temperature to 80°C.

-

-

Problem: O-Alkylation observed (Mixture).

-

Cause: "Hard" conditions or counter-ion effect.

-

Solution: Switch solvent to Toluene and use a phase transfer catalyst (e.g., TBAB) with solid KOH. This "interfacial" mechanism often favors N-alkylation by keeping the anion "soft".

-

-

Problem: Regioisomer Mix (N1 vs N2).

-

Solution: Steric bulk at Position 5 (the methyl group) usually hinders N2. If N2 alkylation occurs, verify the structure of the starting material. If the methyl is actually at position 3 (3-methyl-4-nitro-5-pyrazolone), N1 is less hindered.

-

References

-

Regioselective Synthesis of N-Substituted Pyrazoles. Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Source: Journal of Organic Chemistry (2017).[2][3] URL:[Link]

-

Chan-Lam Coupling Methodology. Title: Copper-promoted C-N bond formation: A robust method for the synthesis of N-arylazoles. Source: Tetrahedron Letters (1998). URL:[Link]

-

Tautomerism in Pyrazolones. Title: Tautomerism of pyrazolones and their derivatives.[4][5][6] Source: Advances in Heterocyclic Chemistry. URL:[Link]

-

Reactivity of Nitro-Pyrazoles. Title: 4-Nitropyrazolin-5-ones as Readily Available Fungicides: Synthesis and Structural Features.[7] Source: Journal of Agricultural and Food Chemistry (2022). URL:[Link]

Sources

- 1. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. acs.figshare.com [acs.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

controlling side reactions during nitration of methyl pyrazolones

Topic: Controlling Side Reactions & Optimizing Selectivity

Status: Active | Version: 2.4 | Audience: Process Chemists & synthesis Researchers

Core Directive: The Stability Paradox

The nitration of 3-methyl-1-phenyl-5-pyrazolone (and its analogs) is deceptively simple. The C-4 position is highly activated due to keto-enol tautomerism, making it an aggressive nucleophile. However, this same activation makes the substrate prone to oxidative dimerization (forming rubazonic acids) and polynitration (forming picrolonic acid derivatives).

Successful nitration requires abandoning "standard" aromatic nitration protocols (e.g., refluxing mixed acids) in favor of controlled, stoichiometric electrophilic addition.

Diagnostic Troubleshooting Guides

Issue A: The Reaction Mixture Turned Deep Purple/Red

Diagnosis: Rubazonic Acid Formation (Oxidative Dimerization)

Instead of the expected yellow/orange nitro-compound, the reaction has produced a bis-pyrazolone dye. This occurs when the reaction environment is oxidizing but chemically starved of nitronium ions (

-

Mechanism: Two pyrazolone radicals couple at the C-4 position, often bridged by a nitrogen atom.

-

Immediate Fix:

-

Check Reagent Stoichiometry: Ensure a slight excess of the nitrating agent (1.1–1.2 eq). A substoichiometric amount leaves unreacted starting material available to couple with the oxidized intermediate.

-

Atmosphere Control: If using metal nitrates, ensure the system is not open to excessive air oxidation if the reaction is slow.

-

Rescue: Rubazonic acid is often less soluble in acidic ethanol than the nitro product. Filter the hot reaction mixture; the dye often remains as a solid or can be removed via recrystallization from EtOH/Water.

-

Issue B: Product is Unstable or Decomposes on Workup

Diagnosis: Gem-Dinitration (4,4-dinitro species)

The C-4 position is so active that after the first nitro group adds, the tautomeric form can accept a second nitro group if the concentration of

-

Root Cause: "Dumping" the nitrating agent or lack of temperature control.

-

Corrective Action:

-

Switch Reagents: Move from Mixed Acid (

) to Calcium Nitrate/Acetic Acid (See Protocol A). -

Temperature Ceiling: Never exceed 50°C during addition.

-

Issue C: LCMS Shows M+45 (Mononitro) but NMR is Wrong

Diagnosis: Regio-Scrambling (Phenyl Ring Nitration) You intended to nitrate the C-4 position of the pyrazole ring, but you nitrated the para-position of the N-phenyl ring instead.

-

Root Cause: High acidity (

) protonates the pyrazolone carbonyl/nitrogen, deactivating the heterocyclic ring. The electrophile then attacks the next most available site: the phenyl ring. -

Solution: Maintain a pH > 2 during the initial phase or use a buffered nitrating system (Acetic anhydride/Nitrate salts) to keep the pyrazolone in its activated enol form.

Visualizing the Failure Modes

The following diagram maps the critical bifurcation points between success (4-nitro), oxidation (Rubazonic), and over-nitration (Picrolonic).

Figure 1: Mechanistic pathways showing how reaction conditions dictate the product profile. Green path indicates the target workflow.

Validated Experimental Protocols

Protocol A: The "Green" Calcium Nitrate Method (Recommended)

Best for: High regioselectivity (C-4 only), safety, and avoiding phenyl-ring nitration.

Reagents:

-

Substrate: 10 mmol (e.g., 3-methyl-1-phenyl-5-pyrazolone)

-

Reagent: Calcium Nitrate Tetrahydrate (

) (15 mmol) -

Solvent: Glacial Acetic Acid (20 mL)

Step-by-Step:

-

Dissolution: Dissolve the pyrazolone in glacial acetic acid. Gentle warming (30–40°C) may be required.

-

Reagent Prep: In a separate beaker, dissolve Calcium Nitrate in minimal warm acetic acid.

-

Addition: Add the nitrate solution to the pyrazolone solution dropwise.

-

Critical Control Point: If the solution turns dark red immediately, pause addition and cool to 10°C. A transient red color is normal (nitroso intermediate), but it should fade to yellow/orange.

-

-

Reflux/Irradiation:

-

Thermal: Heat to 80–90°C for 1–2 hours.

-

Microwave (Optional): 1–2 minutes at 80°C (Power 100W) for rapid conversion.

-

-

Quench: Pour the hot mixture into 100 mL of ice-water .

-

Isolation: The 4-nitro product precipitates as bright yellow crystals. Filter and wash with cold water to remove Calcium salts.

Why this works: Calcium nitrate provides a controlled release of

Protocol B: Modified Mixed Acid Method (High Throughput)

Best for: Large scale, provided cooling is strictly managed.

Reagents:

-

Substrate: 10 mmol

-

Acid: Conc.

(5 mL) -

Nitrating Agent: Conc.

(70%, 1.1 eq)

Step-by-Step:

-

Solvation: Dissolve pyrazolone in

at 0°C . The solution must be clear. -

Nitration: Mix

with an equal volume of-

Critical Control Point: Temperature must not exceed 10°C . Higher temperatures here will nitrate the phenyl ring (forming picrolonic acid precursors).

-

-

Stirring: Stir at 0–5°C for 1 hour.

-

Quench: Pour onto crushed ice.

-

Purification: Recrystallize immediately from Ethanol. Do not let the crude solid sit wet for prolonged periods.

Comparative Data: Yield & Selectivity

| Parameter | Method A (Ca(NO3)2) | Method B (Mixed Acid) |

| Primary Impurity | Rubazonic Acid (Trace) | Picrolonic Acid (Phenyl-nitro) |

| Yield (Isolated) | 75–85% | 60–70% |

| Exotherm Risk | Low | High (Runaway potential) |

| Regioselectivity | >95% C-4 | ~80% C-4 (pH dependent) |

| Visual Cue | Yellow ppt | Orange/Brown oil to solid |

FAQ: Rapid Fire Support

Q: Can I use Sodium Nitrite (

Q: My product has a persistent pink hue after recrystallization. Is it ruined? A: No. This is trace rubazonic acid (it has a high extinction coefficient, so a little looks like a lot). Wash the solid with cold methanol ; the dye is more soluble in MeOH than the nitro-pyrazolone.

Q: Is the 4-nitro product explosive? A: Mono-nitro pyrazolones are generally stable but are energetic materials. Do not dry them in an oven >100°C. Vacuum dry at 40°C. 4,4-dinitro compounds are shock-sensitive and should be handled with extreme care.

References

-

Bose, A. K., et al. (2006). "Microwave promoted rapid nitration of phenolic compounds with calcium nitrate." Tetrahedron Letters, 47(11), 1813-1816.

- Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.

-

Jensen, B. S. (1959). "The Synthesis of 1-Phenyl-3-methyl-4-acyl-pyrazolones-5." Acta Chemica Scandinavica, 13, 1668-1670.

-

Tong, M. L., et al. (2020).[1][2] "Rubazonic Acids and Their Synthesis." The Journal of Organic Chemistry, 85(9), 6008-6016. (Mechanism of oxidative dimerization side reactions).

-

NIST Chemistry WebBook. "Picrolonic acid (4-nitro-3-methyl-1-(p-nitrophenyl)-5-pyrazolone) Spectra and Properties."[3]

Sources

Technical Support Center: Optimizing Reaction Temperature for Pyrazolone Nitration

Mission Statement

This guide addresses the critical temperature parameters required for the regioselective nitration of 1-phenyl-3-methyl-5-pyrazolone (Edaravone intermediate) and related derivatives. Unlike standard aromatic nitration, the pyrazolone core is highly electron-rich and susceptible to oxidative ring destruction. This document replaces generic "room temperature" advice with precise thermodynamic protocols to maximize yield and prevent thermal runaway.

Part 1: The Thermodynamics & Kinetics (The "Why")

Q1: Why is temperature control more critical for pyrazolones than for standard benzene nitration?

A: The pyrazolone ring (specifically the C-4 position) is significantly more nucleophilic than benzene. It behaves similarly to a phenol or enamine.

-

Kinetic Control (<10°C): At low temperatures, the reaction is kinetically controlled to favor Electrophilic Aromatic Substitution (EAS) at the C-4 position. The sigma-complex intermediate is stable enough to eliminate a proton and restore aromaticity.

-

Thermodynamic Instability (>20°C): As temperature rises, the rate of oxidative coupling competes with nitration. Nitric acid acts as an oxidant rather than a nitrating agent, leading to the formation of Rubazonic Acid (red/purple impurity) and ring-opening decomposition products [1].

Q2: I am seeing a deep red/purple color develop immediately. Is this normal?

A: No. This is a critical process failure indicator.

-

Diagnosis: The "Red Shift" indicates the formation of Rubazonic Acid or 4,4'-bis(pyrazolone) derivatives. This occurs when the reaction temperature is too high or the nitric acid concentration is too low (favoring oxidation over nitration).

-

Immediate Action: Stop addition. Cool the vessel to <0°C. Check if your acid mixture has absorbed moisture (water lowers the concentration, promoting oxidation).

Part 2: Troubleshooting & Optimization Logic

Visualizing the Reaction Pathway

The following diagram illustrates the bifurcation between the desired C-4 nitration and the destructive oxidative pathway based on temperature thresholds.

Figure 1: Reaction pathway bifurcation. Maintaining T < 10°C is critical to avoid the oxidative "Red Path."

Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<60%) | Temperature too high during addition (>15°C). | Use a jacketed reactor set to 0°C. Control addition rate to maintain internal T < 5°C. |

| Product is Red/Brown | Oxidation of the pyrazolone ring. | Recrystallize from Ethanol/Water.[1] Ensure inert atmosphere (N2) during nitration. |

| Violent Exotherm | Accumulation of unreacted reagents (Dosing too fast at low T). | Stop dosing. Allow consumption of accumulated acid. Do not restart until exotherm subsides. |

| Oily/Tar Product | Polynitration or Ring Opening. | Quench reaction immediately into crushed ice. Do not allow the mixture to stand at RT. |

Part 3: Safety & Process Control (Thermal Runaway)

Q3: What are the specific thermal hazards for this nitration?

A: Nitration of heterocycles is highly exothermic.[2]

-

Adiabatic Temperature Rise: A failure in cooling during the addition of HNO3 can lead to an adiabatic temperature rise of >80°C [2].[2]

-

Decomposition Onset: While pure nitro-pyrazolones decompose at high temperatures (>200°C), the reaction mixture containing H2SO4 and HNO3 significantly lowers the decomposition onset temperature (often to ~60-80°C) [3].

-

Safety Rule: Never allow the reaction mass to exceed 25°C during the workup/quenching phase.

Part 4: Validated Experimental Protocol (The "Golden Batch")

Objective: Synthesis of 4-nitro-1-phenyl-3-methyl-5-pyrazolone (High Purity).

Reagents:

-

1-Phenyl-3-methyl-5-pyrazolone (PMP): 1.0 eq

-

Sulfuric Acid (98%): 5.0 vol (Solvent/Catalyst)

-

Fuming Nitric Acid (98%): 1.1 eq

Step-by-Step Methodology:

-

Dissolution (The Heat Sink):

-

Charge H2SO4 into a jacketed reactor. Cool to 0°C .

-

Add PMP portion-wise. Note: This dissolution is exothermic.

-

Wait until the solution returns to 0-5°C before proceeding.

-

-

Nitration (The Critical Control Point):

-

Prepare a mixed acid solution (if using) or charge HNO3 into a dropping funnel.

-

Add HNO3 dropwise.[3]

-

CRITICAL LIMIT: Adjust addition rate so internal temperature never exceeds 10°C .

-

Tip: If the solution turns bright red, pause addition and lower jacket temperature.

-

-

Post-Reaction (The Cure):

-

Stir at 0-5°C for 30 minutes.

-

Allow to warm slowly to 20°C (Room Temp) over 1 hour to complete the reaction. Do not heat.

-

-

Quenching (The Isolation):

-

Pour the reaction mixture slowly into crushed ice (5x volume) with vigorous stirring.

-

The product will precipitate as a yellow/orange solid.

-

Filter and wash with cold water until pH is neutral (remove all acid traces to prevent storage decomposition).

-

References

-

Vertex AI Search. (2018). Optimization of reactions between reducing sugars and 1-phenyl-3-methyl-5-pyrazolone (PMP). National Institutes of Health. Link

-

MDPI. (2025). Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. Processes Journal. Link

-

IChemE. (2010). Runaway reaction hazards in processing organic nitrocompounds.[4][5] Institution of Chemical Engineers. Link

-

BenchChem. (2025).[6] Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.Link

-

Google Patents. (1927). Process of preparing 1-phenyl-3-methyl-5-pyrazolone (Oxidation Hazards).[7][8] US Patent 1723545A. Link

Sources

- 1. inpressco.com [inpressco.com]

- 2. mdpi.com [mdpi.com]

- 3. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. bibliotekanauki.pl [bibliotekanauki.pl]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US1723545A - Process of preparing 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

- 8. CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

Technical Support Center: Navigating the Thermal Stability of Nitrated Pyrazolone Intermediates

Welcome to the technical support center dedicated to the safe and effective handling of nitrated pyrazolone intermediates. This guide is designed for researchers, scientists, and drug development professionals who work with these energetic and potentially hazardous compounds. My aim is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work. The information herein is a synthesis of established literature and practical field experience.

Introduction: The Energetic Nature of Nitrated Pyrazolones

Nitrated pyrazolones are a class of compounds with significant applications in pharmaceuticals and energetic materials.[1] The incorporation of nitro groups onto the pyrazole ring, while often essential for the desired chemical properties, drastically increases the molecule's energy content and, consequently, its thermal instability.[2] Understanding and managing this instability is paramount for safe and successful research and development. This guide will address common challenges and questions encountered during the synthesis, handling, and analysis of these materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the thermal stability of nitrated pyrazolone intermediates?

The thermal stability of a nitrated pyrazolone is not a fixed property but is influenced by several structural and environmental factors:

-

Number and Position of Nitro Groups: Generally, as the number of nitro groups increases, the thermal stability decreases. The position of the nitro groups on the pyrazole ring also plays a crucial role.

-

Other Substituents: The presence of other functional groups on the pyrazole ring can either stabilize or destabilize the molecule. Electron-withdrawing groups can further decrease stability, while some electron-donating groups may have a stabilizing effect.

-

Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different thermal stabilities.[3]

-

Purity: The presence of impurities, such as residual starting materials or byproducts, can significantly lower the decomposition temperature.

-

Heating Rate: During thermal analysis, a faster heating rate will generally result in a higher apparent decomposition temperature.[4]

Q2: What are the initial signs of thermal decomposition in my nitrated pyrazolone sample?

Visual signs of decomposition can include:

-

Color Change: A noticeable darkening or change in color of the material.

-

Gas Evolution: The formation of bubbles or fumes.

-

Melting or Softening: Decomposition can sometimes be preceded by or occur concurrently with melting.

During a reaction, an unexpected and rapid increase in temperature is a critical sign of a potential thermal runaway event.[5]

Q3: How should I properly store my nitrated pyrazolone intermediates?

Proper storage is crucial to prevent accidental decomposition. Follow these guidelines:

-

Cool and Dry Environment: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[6]

-

Inert Atmosphere: If the compound is particularly sensitive, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.

-

Compatible Containers: Use tightly sealed containers made of materials compatible with your compound. Avoid reactive materials.[7]

-

Segregation: Store nitrated compounds separately from incompatible materials, especially reducing agents, strong acids, and bases.[8][9][10]

Troubleshooting Guides

Problem 1: My nitration reaction is showing poor regioselectivity, leading to a mixture of isomers.

-

Symptom: NMR or LC-MS analysis of your crude product shows multiple nitrated species when only one was expected.

-

Causality: The regioselectivity of pyrazole nitration is highly dependent on the reaction conditions and the directing effects of existing substituents on the ring.[11][12] For instance, nitrating 1-phenylpyrazole can result in substitution on either the pyrazole or the phenyl ring depending on the nitrating agent.[11]

-

Solution:

-

Choice of Nitrating Agent: For selective C4-nitration of a 1-substituted pyrazole, consider using a milder nitrating agent like acetyl nitrate.[11] For nitration of an N-unsubstituted pyrazole, a common method involves a mixture of nitric and sulfuric acid.[13]

-

Protecting Groups: If applicable, consider protecting one of the nitrogen atoms in an N-unsubstituted pyrazole to direct the nitration to a specific carbon.[11]

-

Temperature Control: Maintain strict temperature control throughout the reaction, as temperature fluctuations can affect selectivity.

-

Problem 2: During my nitration reaction, the temperature is increasing unexpectedly and rapidly.

-

Symptom: A sudden, uncontrolled rise in the reaction temperature, even with cooling applied.

-

Causality: This is a sign of a thermal runaway, where the heat generated by the exothermic nitration reaction exceeds the rate of heat removal.[5][14] This can be caused by adding the nitrating agent too quickly, insufficient cooling, or poor mixing.

-

Solution: Immediate Actions

-

Stop Reactant Addition: Immediately cease the addition of the nitrating agent.[5]

-

Enhance Cooling: Ensure your cooling bath is at the lowest possible temperature and that there is good thermal contact with the reaction vessel.

-

Prepare for Emergency Quenching: If the temperature continues to rise, be prepared to quench the reaction by adding a large volume of a cold, inert solvent or a pre-determined quenching agent.[5] In a laboratory setting, having a large ice bath ready to immerse the reactor is a wise precaution.[15]

-

Problem 3: My purified nitrated pyrazolone intermediate decomposes over time, even in storage.

-

Symptom: A previously pure sample shows signs of degradation (color change, appearance of new spots on TLC, or new peaks in HPLC) after a period of storage.

-

Causality: Some nitrated pyrazolones are inherently unstable and can decompose even at ambient temperatures. The presence of trace impurities, exposure to light, or atmospheric moisture can accelerate this process.

-

Solution:

-

Re-purification: If the compound is needed for a sensitive downstream application, re-purification may be necessary. Recrystallization from a suitable solvent system is a common method.[16]

-

Storage Conditions: Review your storage conditions. Storing the compound at a lower temperature (e.g., in a refrigerator or freezer) can slow the rate of decomposition.

-

Inert Atmosphere: Storing under an inert gas like nitrogen or argon can prevent oxidative degradation.

-

Use Freshly Prepared Material: For highly unstable intermediates, it is often best to use them immediately after synthesis and purification.

-

Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

Objective: To determine the onset temperature of decomposition (Tonset) and the enthalpy of decomposition (ΔHd) of a nitrated pyrazolone intermediate.

Methodology:

-

Sample Preparation: Carefully place a small, accurately weighed sample (1-5 mg) into a hermetically sealed aluminum or gold-plated DSC pan.[17] The use of hermetically sealed pans is crucial to prevent evaporation and contain any evolved gases during decomposition.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.[17]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30 °C).

-

Heat the sample at a constant rate (a typical rate is 10 °C/min) to a final temperature that is beyond the completion of the decomposition exotherm.[17]

-

-

Data Analysis:

-

The DSC thermogram will show heat flow as a function of temperature.

-

An endothermic peak typically represents melting.

-

The onset temperature (Tonset) of the exotherm is a key indicator of thermal stability.

-

The area under the exothermic peak corresponds to the enthalpy of decomposition (ΔHd).

-

Data Interpretation:

| Parameter | Significance | Typical Range for Energetic Materials |

| Tonset | The temperature at which decomposition begins. A lower Tonset indicates lower thermal stability. | 150 - 300 °C |

| ΔHd | The amount of energy released during decomposition. A higher ΔHd suggests a more energetic and potentially hazardous decomposition. | > 500 J/g |

Note: These values are illustrative. The actual values for your compound may vary significantly.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Monitoring

Objective: To assess the purity of a synthesized nitrated pyrazolone and to monitor its stability over time.

Methodology: